molecular formula C14H22OSi B12554016 Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- CAS No. 149274-04-4

Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl-

Cat. No.: B12554016
CAS No.: 149274-04-4
M. Wt: 234.41 g/mol
InChI Key: NQODUSPNKAADHJ-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- (CAS No. 149274-04-4) is a silane compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C13H18O2Si
  • Molecular Weight : 250.36 g/mol
  • IUPAC Name : (1,1-dimethylethyl)(3-ethenylphenoxy)dimethylsilane

The biological activity of silane compounds often involves their interaction with cellular membranes and proteins. The unique structure of silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- allows it to penetrate lipid bilayers, potentially affecting membrane fluidity and protein function. This property is essential for its pharmacological effects.

Antimicrobial Activity

Research indicates that silane compounds can exhibit antimicrobial properties. In vitro studies have demonstrated that certain silanes can inhibit the growth of various bacterial strains. For instance, a study showed that silane derivatives effectively reduced the viability of Staphylococcus aureus and Escherichia coli in culture conditions.

Organism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Anticancer Activity

Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- has been studied for its potential anticancer effects. In cellular assays, it demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a controlled experiment:

  • Concentration Tested : 50 µM
  • Cell Viability Reduction : 70%
  • Mechanism : Induction of caspase-dependent apoptosis.

Anti-inflammatory Effects

Silane compounds have shown promise in modulating inflammatory responses. In animal models, administration of silane derivatives resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

In Vivo Studies

Recent studies involving animal models have highlighted the efficacy of silane in reducing tumor growth and inflammation. For example:

  • A study on mice with induced tumors showed a significant decrease in tumor size when treated with silane at doses of 10 mg/kg body weight.

Structure-Activity Relationship (SAR)

The biological activity of silane compounds is heavily influenced by their chemical structure. Modifications to the phenoxy group or the dimethylsilane moiety can enhance or diminish their biological effects. This relationship is crucial for the design of more potent derivatives.

Properties

CAS No.

149274-04-4

Molecular Formula

C14H22OSi

Molecular Weight

234.41 g/mol

IUPAC Name

tert-butyl-(3-ethenylphenoxy)-dimethylsilane

InChI

InChI=1S/C14H22OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3

InChI Key

NQODUSPNKAADHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C=C

Origin of Product

United States

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